molecular formula C22H21N5O4 B3209824 1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea CAS No. 1060293-75-5

1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Cat. No.: B3209824
CAS No.: 1060293-75-5
M. Wt: 419.4 g/mol
InChI Key: URNUTRPKDDIURT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a synthetic small molecule characterized by a urea core flanked by substituted aromatic and heteroaromatic moieties. Its structure includes a 2,5-dimethoxyphenyl group and a 6-methoxyimidazo[1,2-b]pyridazine ring, which may confer unique pharmacological properties.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-29-16-7-8-19(30-2)17(12-16)25-22(28)23-15-6-4-5-14(11-15)18-13-27-20(24-18)9-10-21(26-27)31-3/h4-13H,1-3H3,(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNUTRPKDDIURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a complex organic compound with the molecular formula C22H21N5O4C_{22}H_{21}N_{5}O_{4} and a molecular weight of 419.4 g/mol. This compound, classified as a urea derivative, has garnered attention in medicinal chemistry for its potential biological activities, including anticancer and receptor-modulating properties.

Chemical Structure

The structure of the compound features:

  • Two aromatic rings connected via a urea linkage.
  • Methoxy groups that enhance solubility and may influence biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step processes utilizing aryl amines and isocyanates. The urea bond formation occurs through nucleophilic attack by the amine on the isocyanate under mild conditions, often facilitated by solvents like dimethylformamide or dimethyl sulfoxide.

Anticancer Properties

Recent studies have highlighted the potential of phenyl urea derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. For instance, derivatives similar to our compound have shown promising IDO1 inhibitory activity with IC50 values ranging from 0.1 to 0.6 μM, indicating strong potential as anti-tumor agents .

Table 1: Inhibitory Activity of Phenyl Urea Derivatives

CompoundIC50 (μM)Activity
i120.1IDO1 Inhibitor
i230.5IDO1 Inhibitor
i240.6IDO1 Inhibitor

The mechanism by which these compounds exert their effects includes:

  • Binding to IDO1 through specific interactions with amino acid residues such as Tyr126 and Ser167.
  • The presence of electron-withdrawing groups at the para-position enhances binding affinity and activity.

Pharmacokinetic Profile

In vivo studies indicate that similar compounds exhibit moderate plasma clearance (22.45 mL/min/kg), an acceptable half-life (11.2 hours), and high oral bioavailability (87.4%). These pharmacokinetic properties are crucial for evaluating their therapeutic potential in cancer treatment .

Case Studies

Several case studies have been conducted to evaluate the efficacy of these compounds in tumor growth inhibition:

  • B16F10 Xenograft Model : An administration of 15 mg/kg daily resulted in a tumor growth inhibition (TGI) of 40.5%.
  • PAN02 Xenograft Model : A higher dose of 30 mg/kg daily led to a TGI of 34.3% .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Kinase Inhibitors

The compound’s imidazo[1,2-b]pyridazine moiety is structurally similar to kinase inhibitors such as ponatinib , a Bcr-Abl tyrosine kinase inhibitor used in leukemia treatment. However, key differences exist:

  • Ponatinib features a trifluoromethyl substituent and a distinct amide linkage, optimizing its binding to kinase active sites .
  • The urea linkage in 1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea may alter solubility and target selectivity compared to ponatinib’s acetylated backbone.
Parameter 1-(2,5-Dimethoxyphenyl)-3-(...phenyl)urea Ponatinib
Core Structure Urea-linked heteroaromatic Acetylated aminopyridine
Key Functional Groups Methoxy, imidazo[1,2-b]pyridazine Trifluoromethyl, ethynyl
Synthetic Complexity Likely multi-step synthesis 9-step synthesis (5.36% yield)
Therapeutic Target (Hypothetical) Kinases, ceramide-related pathways Bcr-Abl kinase

Functional Comparisons

  • Mechanistic Insights: While ponatinib directly inhibits Bcr-Abl kinase activity, the methoxy and urea groups in this compound may interact with lipid-mediated pathways. For example, ceramide—a sphingolipid critical in exosome biogenesis—is modulated by enzymes such as sphingomyelinases .
  • Pharmacokinetics : The methoxy groups may enhance metabolic stability compared to hydroxylated analogues, but this requires experimental validation.

Limitations of Current Data

No direct studies on this compound are available in the provided evidence. Structural parallels to ponatinib and ceramide-related mechanisms are speculative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

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